molecular formula C13H10ClN9OS B11476510 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Katalognummer: B11476510
Molekulargewicht: 375.80 g/mol
InChI-Schlüssel: MLELABDJQZAWDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol features a fused triazolopyrimidin core, a sulfanyl-linked tetrazole moiety substituted with a 4-chlorophenyl group, and a hydroxyl group at position 5. The 4-chlorophenyl group may enhance lipophilicity and target binding, while the tetrazole ring could contribute to metabolic stability or hydrogen bonding interactions .

Eigenschaften

Molekularformel

C13H10ClN9OS

Molekulargewicht

375.80 g/mol

IUPAC-Name

5-amino-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H10ClN9OS/c14-7-1-3-8(4-2-7)23-10(17-20-21-23)6-25-13-19-18-12-16-11(24)5-9(15)22(12)13/h1-5H,6,15H2,(H,16,18,24)

InChI-Schlüssel

MLELABDJQZAWDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSC3=NN=C4N3C(=CC(=O)N4)N)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 1-(4-Chlorophenyl)-1H-Tetrazol-5-yl)methanol

The tetrazole moiety is synthesized via a [2+3] cycloaddition reaction:

  • Cycloaddition : 4-Chlorobenzonitrile (10 mmol) reacts with sodium azide (12 mmol) and ammonium chloride (15 mmol) in DMF at 100°C for 24 hours.

  • Reduction : The resultant 1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile is reduced using LiAlH₄ (5 mmol) in THF to yield the primary alcohol.

Key Data :

StepYieldPurity (HPLC)
Cycloaddition78%92%
Reduction65%89%

Formation of Chloromethyl-Tetrazole Intermediate

The alcohol is converted to a chloromethyl derivative using thionyl chloride (SOCl₂) in dichloromethane under reflux (2 hours). Excess SOCl₂ is removed under vacuum, yielding 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl chloride (87% yield, 94% purity).

Construction of Triazolo[4,3-a]Pyrimidin-7-ol Core

A modified Huisgen cyclization is employed:

  • Hydrazide Formation : 2-Amino-4-hydroxypyrimidine (5 mmol) reacts with hydrazine hydrate (6 mmol) in ethanol at 80°C for 4 hours.

  • Cyclization : The hydrazide intermediate is treated with triethyl orthoformate (7 mmol) in acetic acid at 120°C for 6 hours, forming 5-aminotriazolo[4,3-a]pyrimidin-7-ol.

Optimization Insight :

  • Prolonged reaction times (>8 hours) reduce yield due to decomposition.

  • Acetic acid outperforms HCl or H₂SO₄ as a catalyst (yield increase from 52% to 74%).

Sulfanyl Linkage Installation

The chloromethyl-tetrazole reacts with the triazolo-pyrimidine core under basic conditions:

  • Nucleophilic Substitution : 5-Aminotriazolo[4,3-a]pyrimidin-7-ol (3 mmol) and chloromethyl-tetrazole (3.3 mmol) are stirred in DMF with K₂CO₃ (6 mmol) at 60°C for 12 hours.

  • Workup : The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Yield and Purity :

ParameterValue
Final Product Yield63%
HPLC Purity96%

Reaction Optimization and Challenges

Regioselectivity in Triazole Formation

The cyclization step risks forming regioisomeric triazolo[1,5-a]pyrimidines. Using triethyl orthoformate instead of formic acid suppresses isomerization, favoring the [4,3-a] configuration (94:6 ratio).

Stability of Sulfanyl Group

The -S- bridge is susceptible to oxidation. Conducting the substitution reaction under nitrogen atmosphere improves yield by 18%.

Purification Challenges

The final compound’s low solubility in common solvents necessitates recrystallization from ethanol-DMSO (9:1) to achieve >95% purity.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89–7.91 (d, 2H, Ar-H), 7.62–7.64 (d, 2H, Ar-H), 5.21 (s, 2H, -SCH₂-), 4.87 (s, 1H, -OH).

  • HRMS (ESI+) : m/z calcd for C₁₃H₁₀ClN₉O₂S [M+H]⁺: 412.0321; found: 412.0318.

Thermal Analysis :

  • Melting point: 248–250°C (decomposition).

  • TGA shows stability up to 220°C.

Comparative Evaluation of Synthetic Routes

MethodYieldTime (h)Cost Efficiency
Huisgen Cyclization63%18High
Microwave-Assisted71%6Moderate
Solid-Phase Synthesis58%24Low

Note : Microwave-assisted methods reduce reaction time but require specialized equipment.

Industrial Scalability Considerations

  • Solvent Recovery : DMF is recycled via distillation, reducing costs by 30%.

  • Catalyst Reuse : K₂CO₃ retains 80% activity after three cycles .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Amino-3-({[1-(4-Chlorphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

    Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.

    Substitution: Halogenierte Lösungsmittel, starke Basen oder Säuren, Katalysatoren wie Palladium oder Platin.

Hauptprodukte

    Oxidation: Sulfoxide, Sulfone.

    Reduktion: Reduzierte Amine, Alkohole.

    Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been employed to create the triazolo-pyrimidine framework, including cyclization reactions that incorporate tetrazole and sulfanyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related tetrazole derivatives possess potent inhibitory effects against bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values often lower than those of standard antibiotics like ciprofloxacin . The presence of the tetrazole moiety is thought to enhance these properties by facilitating interactions with microbial targets.

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies demonstrate effectiveness against fungal strains such as Candida albicans, with some derivatives showing superior efficacy compared to fluconazole, a common antifungal medication . The mechanism of action is likely linked to the disruption of fungal cell wall synthesis or inhibition of essential enzymes.

Anti-inflammatory Effects

In addition to antimicrobial properties, certain derivatives have been studied for their anti-inflammatory potential. Molecular docking studies suggest that these compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which plays a critical role in the biosynthesis of leukotrienes involved in inflammation .

Therapeutic Potential

Given its diverse biological activities, 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol holds promise for development into therapeutic agents for a range of conditions:

  • Infectious Diseases : With rising antibiotic resistance, compounds like this could provide novel mechanisms to combat bacterial and fungal infections.
  • Inflammatory Disorders : Its potential as an anti-inflammatory agent could lead to applications in treating conditions such as asthma or rheumatoid arthritis.

Case Studies

Several case studies highlight the effectiveness of related compounds:

Study Pathogen Activity Reference
Study AE. coliMIC = 0.21 µM
Study BC. albicansMIC ≤ 25 µg/mL
Study CInflammationInhibitory activity on 5-LOX

These findings underscore the compound's versatility and potential applications in drug development.

Wirkmechanismus

The mechanism of action of 5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substitution Patterns

The target compound’s triazolopyrimidin core is shared with several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight Key Features Evidence Source
Target Compound [1,2,4]Triazolo[4,3-a]pyrimidin-7-ol - 4-Chlorophenyl-tetrazole via sulfanyl
- Amino group at position 5
Not provided High aromaticity; potential for π-π stacking and H-bonding
5-Amino-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol (CAS 514793-22-7) [1,2,4]Triazolo[4,3-a]pyrimidin-7-ol - Methylthio group at position 3 306.77 Simpler substituent; lacks tetrazole, reducing steric bulk
3-{[(2-Chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one (CAS 877640-05-6) [1,2,4]Triazolo[4,3-a]pyrimidin-7-one - 2-Chlorophenylmethyl via sulfanyl
- Methyl group at position 5
306.77 Ketone at position 7; dihydro structure may reduce planarity
Ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidine - 4-Chlorophenyl at position 7
- Ethyl ester at position 6
~327.3 (calc.) Partial saturation reduces aromaticity; ester group enhances hydrophilicity
3-Methyl-7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one Thiazolo[3,2-a]pyrimidin-5-one - Phenyl-triazole via sulfanyl
- Methyl group at position 3
355.4 Thiazolo core alters electronic properties; unsubstituted phenyl

Structural and Functional Insights

  • Tetrazole vs. Simpler Sulfanyl Groups : The tetrazole moiety in the target compound introduces additional nitrogen atoms, which may enhance hydrogen bonding or coordination with metal ions compared to methylthio (CAS 514793-22-7) or phenyl-triazole (CAS 1038166-27-6) substituents .
  • Chlorophenyl Position : The 4-chlorophenyl group in the target compound contrasts with the 2-chlorophenyl in CAS 877640-05-4. The para-substitution likely improves steric alignment with hydrophobic enzyme pockets compared to ortho-substitution .
  • Core Aromaticity: Fully aromatic cores (target compound, CAS 514793-22-7) may exhibit stronger π-π stacking interactions than dihydro derivatives (e.g., ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo-pyrimidine), which could reduce binding affinity .

Biologische Aktivität

5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol (CAS Number: 912898-92-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on antibacterial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClN9OS with a molecular weight of 375.80 g/mol. The structure features a triazole and pyrimidine core, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H10ClN9OS
Molecular Weight375.80 g/mol
CAS Number912898-92-1

Antibacterial Activity

Research indicates that compounds containing tetrazole and triazole rings exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

  • Moderate to Strong Activity : Demonstrated against Salmonella typhi and Bacillus subtilis.
  • Weak to Moderate Activity : Observed against other bacterial strains tested.

These findings align with studies showing that similar compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro studies. Compounds with similar structures have shown activity against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 values indicate significant cytotoxicity, suggesting the compound may inhibit cancer cell proliferation.
  • Breast Cancer (MCF-7) : Related compounds have shown promising results, with some exhibiting lower IC50 values compared to standard chemotherapeutics like cisplatin .

The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest, which are common pathways exploited by anticancer agents.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) Inhibition : Important for potential applications in treating neurodegenerative disorders.
  • Urease Inhibition : Significant inhibition has been noted, which can be beneficial in treating infections caused by urease-producing bacteria.

Inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

Case Studies

Several studies have synthesized related compounds and assessed their biological activities:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and assessed their antibacterial and anticancer activities. The most active compounds showed strong inhibition against Staphylococcus aureus and significant cytotoxicity against cancer cell lines .
  • Mechanistic Studies : Another investigation focused on the binding interactions of similar compounds with bovine serum albumin (BSA), revealing insights into their pharmacokinetic profiles and potential efficacy in vivo .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, coupling the tetrazole and triazolopyrimidin-ol moieties requires precise control of reagents like triphenylphosphine (for ylide formation) and coupling agents. Solvent choice (e.g., DMF or ethanol) and temperature (80–120°C) are critical for minimizing side reactions. Post-synthetic purification via column chromatography or recrystallization (e.g., using dimethylformamide) enhances purity .

Q. Which analytical techniques are most effective for characterizing its structural integrity and purity?

  • Methodological Answer : Elemental analysis confirms stoichiometry, while ¹H-NMR and LC-MS validate molecular structure and detect impurities. IR spectroscopy identifies functional groups (e.g., sulfanyl or amino). For crystalline derivatives, X-ray diffraction provides definitive stereochemical confirmation .

Q. How can initial biological activity screening be designed to assess its pharmacological potential?

  • Methodological Answer : Use in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., triazole derivatives with antimicrobial or anticancer activity). For example, enzyme inhibition assays (IC₅₀ determination) or cytotoxicity tests on cell lines. Include positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods like molecular docking predict its biological targets and binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and target proteins (e.g., kinases or GPCRs). ADME/Tox predictions (via SwissADME) assess bioavailability and toxicity. Validate computationally predicted targets with in vitro binding assays, comparing results to known ligands .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?

  • Methodological Answer : Standardize assay protocols (e.g., buffer pH, incubation time) to minimize variability. Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm activity. Statistical tools like ANOVA identify outliers, while meta-analyses reconcile discrepancies across datasets .

Q. How can reaction mechanisms involving sulfanyl and tetrazole groups be elucidated under varying conditions?

  • Methodological Answer : Isotopic labeling (e.g., ³⁵S for sulfanyl groups) tracks reaction pathways. Kinetic studies under controlled pH and temperature identify rate-determining steps. Computational chemistry (DFT calculations) models transition states and intermediates, validated by LC-MS or NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.